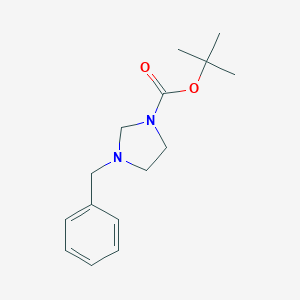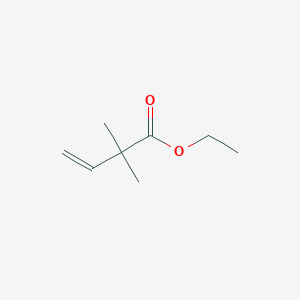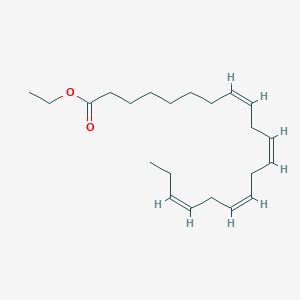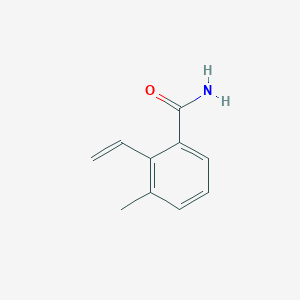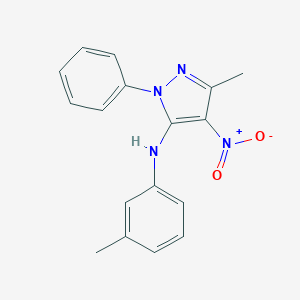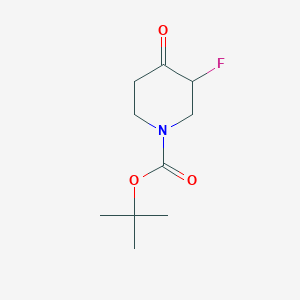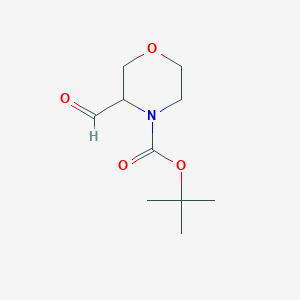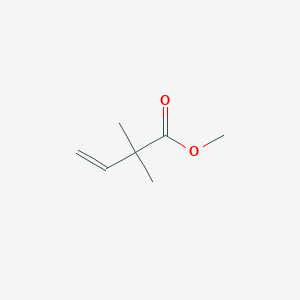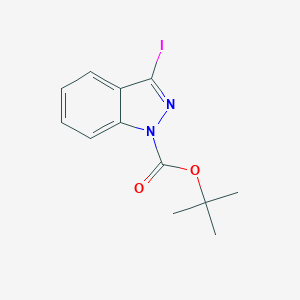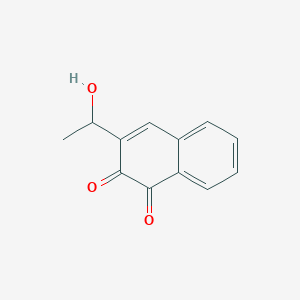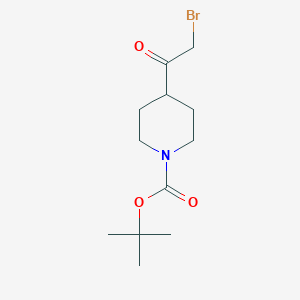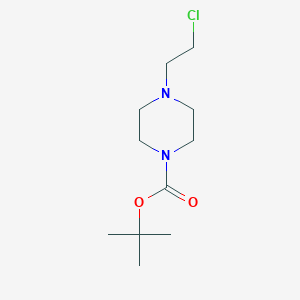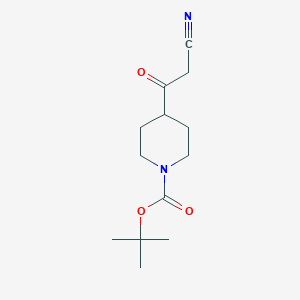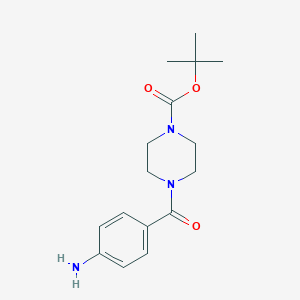
Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate
Descripción general
Descripción
Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H23N3O3 and a molecular weight of 305.38 g/mol . It is a solid compound with a melting point of 159-160°C . This compound is used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate is used in several scientific research applications, including:
Safety and Hazards
Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate may be harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to avoid ingestion, skin contact, and inhalation, and to use personal protective equipment when handling the compound . In case of contact with skin or eyes, rinse immediately with plenty of water .
Direcciones Futuras
While there is limited information available on Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate, similar compounds have been studied for their potential applications in various fields . Future research could focus on exploring the biological activities of this compound and its potential uses in medicine, materials science, and other areas .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate with a hydrogenation catalyst such as 10% palladium on carbon (Pd/C) in anhydrous methanol . The reaction conditions include maintaining the reaction mixture under a hydrogen atmosphere until the reduction of the nitro group to an amino group is complete .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis route mentioned above can be scaled up for industrial production with appropriate modifications to the reaction conditions and equipment.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group in the precursor compound is reduced to an amino group using hydrogenation catalysts.
Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrogenation: 10% palladium on carbon (Pd/C) in anhydrous methanol.
Substitution: Various electrophiles can be used depending on the desired product.
Major Products Formed
The major product formed from the reduction of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate is this compound . Further reactions can yield various substituted derivatives depending on the electrophiles used .
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic substitution reactions, affecting various biological and chemical processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-(4-(aminomethyl)benzoyl)piperazine-1-carboxylate
- Tert-butyl 4-(3-iodobenzoyl)piperazine-1-carboxylate
- (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone
Uniqueness
Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring and the presence of both tert-butyl and aminobenzoyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
IUPAC Name |
tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-10-8-18(9-11-19)14(20)12-4-6-13(17)7-5-12/h4-7H,8-11,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJKGZGOTDJFBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376914 | |
| Record name | tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350684-49-0 | |
| Record name | tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B153238.png)
